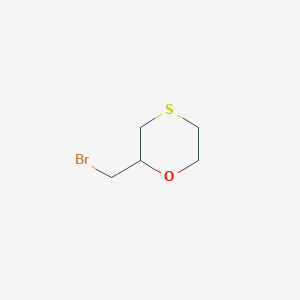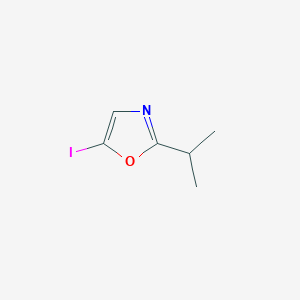
5-Iodo-2-(propan-2-yl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-2-(propan-2-yl)-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with an iodine atom at the 5-position and an isopropyl group at the 2-position. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of iodine and the isopropyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-isopropyl-4-iodo-1,3-dioxolane with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Iodo-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction reactions can lead to the formation of oxazole derivatives with different functional groups.
科学研究应用
5-Iodo-2-(propan-2-yl)-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Iodo-2-(propan-2-yl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the oxazole ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
2-Iodo-1,3-oxazole: Lacks the isopropyl group, which can affect its chemical reactivity and biological activity.
5-Bromo-2-(propan-2-yl)-1,3-oxazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-(Propan-2-yl)-1,3-oxazole: Lacks the halogen substituent, which can significantly alter its chemical behavior.
Uniqueness
5-Iodo-2-(propan-2-yl)-1,3-oxazole is unique due to the presence of both the iodine atom and the isopropyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The iodine atom can also serve as a useful handle for further functionalization, making this compound valuable in synthetic chemistry and drug development.
属性
分子式 |
C6H8INO |
|---|---|
分子量 |
237.04 g/mol |
IUPAC 名称 |
5-iodo-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C6H8INO/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3 |
InChI 键 |
XIFFWFVTZVVFFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C(O1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


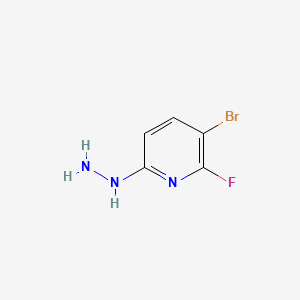
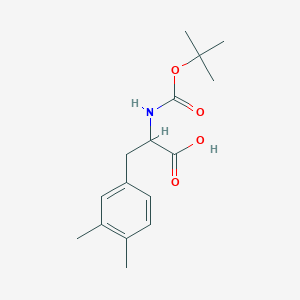
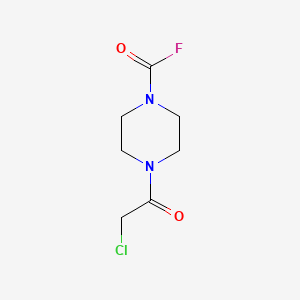


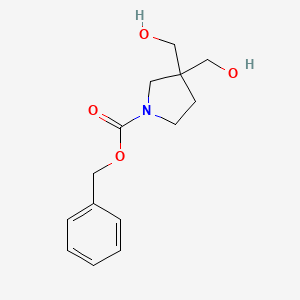
![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)


![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
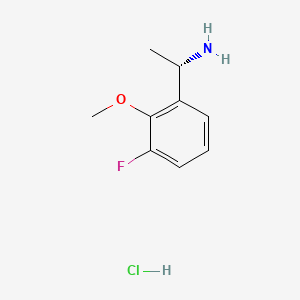
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)

